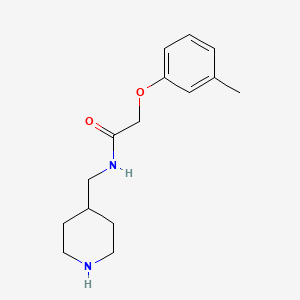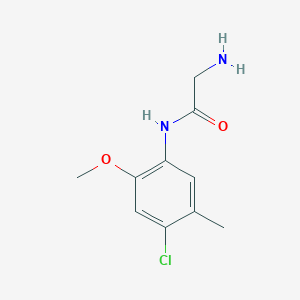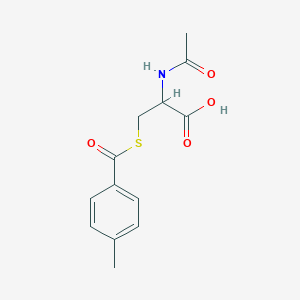
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a novel substituted N-acetyl-L-cysteine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride in tetrahydrofuran. The resulting slurry is filtered, and the solid is rinsed with tetrahydrofuran . This method ensures a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate oxidative stress and inflammation, which are critical factors in various diseases. The compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A phenylalanine derivative with similar structural features.
N-acetyl-S-(allylthio)-L-cysteine: Another N-acetyl-L-cysteine derivative with distinct biological activities.
Uniqueness
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid stands out due to its unique combination of the acetamido and benzoylsulfanyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15NO4S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
QHXPWGXGEBJOCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)

![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

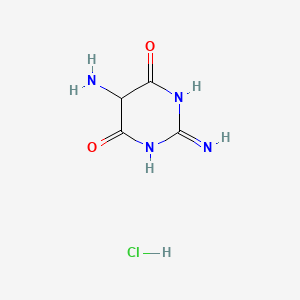
![Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12506352.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
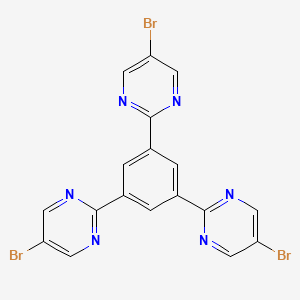
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one](/img/structure/B12506360.png)

